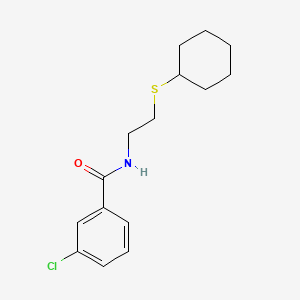
(4-Nitrophenyl)methyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate
Übersicht
Beschreibung
(4-Nitrophenyl)methyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate is a complex organic compound that features a nitrophenyl group, a phenyltetrazolyl group, and a sulfanylacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate typically involves multiple steps:
Formation of the 4-nitrophenylmethyl group: This can be achieved by nitration of toluene to form 4-nitrotoluene, followed by oxidation to form 4-nitrobenzyl alcohol.
Synthesis of the 1-phenyltetrazol-5-yl group: This involves the cyclization of phenylhydrazine with sodium azide under acidic conditions to form 1-phenyltetrazole.
Coupling Reaction: The final step involves the coupling of the 4-nitrophenylmethyl group with the 1-phenyltetrazol-5-yl group using a suitable sulfanylacetate derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as a drug candidate, particularly in the field of antimicrobial or anticancer research.
Industry: Used in the development of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)methyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The nitrophenyl and phenyltetrazolyl groups could play key roles in these interactions, potentially disrupting biological pathways or inhibiting enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Nitrophenyl)methyl 2-[(1-phenyltetrazol-5-yl)methylsulfanyl]benzoate: Similar structure but with a benzoate group instead of an acetate group.
5-Nitrotetrazol and 1,2,4-Oxadiazole Methylene-Bridged Compounds: These compounds share the nitrotetrazole moiety but differ in their bridging groups and overall structure.
Uniqueness
(4-Nitrophenyl)methyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitrophenyl and phenyltetrazolyl groups allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.
Eigenschaften
IUPAC Name |
(4-nitrophenyl)methyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S/c22-15(25-10-12-6-8-14(9-7-12)21(23)24)11-26-16-17-18-19-20(16)13-4-2-1-3-5-13/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNVEHRNPCYXDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Chloro-4-[[3-(dimethylamino)propylamino]methyl]-6-methoxyphenoxy]acetamide;dihydrochloride](/img/structure/B4875518.png)
![N~2~-(3-chlorobenzyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4875527.png)
![(4-Chlorophenyl) 4-[(4-acetylphenoxy)methyl]benzoate](/img/structure/B4875533.png)
![N-(2-chlorobenzyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4875538.png)
![1-(3-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide](/img/structure/B4875548.png)
![N-(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B4875549.png)
![5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4875565.png)
![Ethyl 2-[(5-methyl-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate](/img/structure/B4875567.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4875576.png)

![ethyl 4-benzyl-1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4875591.png)
![N-(4-butylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4875593.png)
![4-[ethyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B4875597.png)

